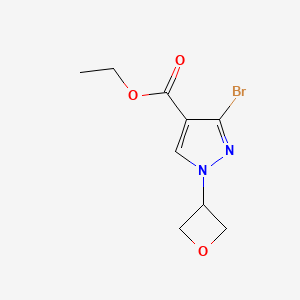
Ethyl 3-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate is a chemical compound that has garnered significant interest in various fields of research and industry This compound is known for its unique structural features, which include a bromine atom, an oxetane ring, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a pyrazole derivative, followed by the introduction of the oxetane ring and the esterification of the carboxylate group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Cyclization Reactions: The oxetane ring can participate in cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the pyrazole ring.
Applications De Recherche Scientifique
Ethyl 3-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the oxetane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 3-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
3-bromo-1-(oxetan-3-yl)-1H-pyrazole: Lacks the ethyl ester group, which may affect its reactivity and applications.
Ethyl 3-bromo-1H-pyrazole-4-carboxylate: Lacks the oxetane ring, which may influence its chemical properties and biological activities.
Ethyl 1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate:
The unique combination of the bromine atom, oxetane ring, and pyrazole ring in this compound contributes to its distinct chemical properties and wide range of applications in scientific research.
Propriétés
Formule moléculaire |
C9H11BrN2O3 |
|---|---|
Poids moléculaire |
275.10 g/mol |
Nom IUPAC |
ethyl 3-bromo-1-(oxetan-3-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C9H11BrN2O3/c1-2-15-9(13)7-3-12(11-8(7)10)6-4-14-5-6/h3,6H,2,4-5H2,1H3 |
Clé InChI |
KTYLJMMCEHUWGW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(N=C1Br)C2COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















